Methyl N-boc-1,4-oxazepane-6-carboxylate
CAS No.: 1820736-58-0
Cat. No.: VC3103471
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820736-58-0 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 4-O-tert-butyl 6-O-methyl 1,4-oxazepane-4,6-dicarboxylate |
| Standard InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-8-9(7-13)10(14)16-4/h9H,5-8H2,1-4H3 |
| Standard InChI Key | NOQTWYNNHUDNNQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)OC |
Introduction
Chemical Properties and Structure
Methyl N-boc-1,4-oxazepane-6-carboxylate is characterized by its well-defined structure and specific chemical properties that make it valuable for research applications. The compound features a seven-membered heterocyclic ring (oxazepane) containing oxygen and nitrogen atoms, with a methyl carboxylate group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This N-Boc group is particularly important as it enhances the compound's stability during various chemical reactions and improves its solubility in common organic solvents, facilitating its use in laboratory settings. The methyl ester functionality provides a reactive site for further transformations, making this compound highly versatile in synthetic chemistry.
The physical and chemical properties of Methyl N-boc-1,4-oxazepane-6-carboxylate are summarized in the following table:
The structural conformation of this compound contributes significantly to its reactivity and biological activities. The seven-membered oxazepane ring adopts specific conformations that influence how it interacts with biological targets, particularly in the context of monoamine reuptake inhibition. The methyl ester group at the 6-position provides a handle for further functionalization, while the N-Boc group protects the nitrogen atom during synthetic manipulations and can be readily removed under acidic conditions when necessary for subsequent transformations.
Biological Activities
Methyl N-boc-1,4-oxazepane-6-carboxylate and its derivatives have demonstrated significant biological activities that position them as valuable compounds in pharmaceutical research and development. Perhaps most notably, derivatives of this oxazepane scaffold have exhibited potent monoamine reuptake inhibitory activity, which is a critical mechanism in the treatment of neuropsychiatric disorders including depression and anxiety. This pharmacological profile suggests that the oxazepane core structure interacts effectively with monoamine transporters in the central nervous system, potentially modulating the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Research has also indicated that oxazepane derivatives can inhibit tumor growth through various mechanisms, highlighting their potential applications in oncology. These anticancer effects appear to involve the modulation of apoptotic pathways and cell cycle arrest in cancer cell lines, though further studies are needed to fully elucidate the structure-activity relationships and specific molecular targets involved. The versatility of the oxazepane scaffold allows for systematic structural modifications that can enhance selectivity and potency toward specific biological targets, making these compounds highly valuable in medicinal chemistry programs.
Despite the promising biological activities observed with oxazepane derivatives, it should be emphasized that Methyl N-boc-1,4-oxazepane-6-carboxylate itself is primarily utilized as a synthetic intermediate rather than a direct therapeutic agent. Its value lies in its role as a versatile building block for the construction of more complex bioactive molecules that can be precisely tailored for specific therapeutic applications.
Applications in Medicinal Chemistry
Methyl N-boc-1,4-oxazepane-6-carboxylate serves as a critical building block in medicinal chemistry, playing a significant role in the development of novel therapeutic agents. Its primary application lies in the synthesis of compounds targeting neuropsychiatric disorders, particularly those involving monoamine neurotransmitter systems. The oxazepane scaffold provides a unique three-dimensional architecture that can be optimized to interact with specific protein targets in the central nervous system, offering advantages over more common heterocyclic systems in terms of selectivity and pharmacokinetic properties.
In the context of developing antidepressant and anxiolytic medications, derivatives of this compound have been investigated for their ability to modulate monoamine transporters with varying degrees of selectivity. These transporters, responsible for the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine from the synaptic cleft, represent important targets for treating mood disorders. The seven-membered oxazepane ring offers distinct conformational properties compared to six-membered heterocycles, potentially enabling novel binding modes and improved target engagement profiles.
Beyond neuropsychiatric applications, oxazepane-containing compounds have been explored in oncology research, where they have demonstrated the ability to influence cellular proliferation and apoptotic pathways. This suggests that appropriately functionalized oxazepane derivatives could serve as leads for anticancer drug development, particularly for targeting specific signaling pathways implicated in tumor growth and survival. The versatility of the Methyl N-boc-1,4-oxazepane-6-carboxylate scaffold allows medicinal chemists to conduct extensive structure-activity relationship studies, systematically modifying substituents to optimize potency, selectivity, and pharmacokinetic properties.
Furthermore, the presence of multiple functional groups in Methyl N-boc-1,4-oxazepane-6-carboxylate provides strategic points for conjugation with other bioactive moieties, enabling the development of hybrid molecules with enhanced therapeutic profiles. The methyl carboxylate group can be readily converted to amides, hydrazides, or reduced to alcohols, while the N-Boc group can be removed to allow for further functionalization of the nitrogen atom. This chemical flexibility makes the compound an invaluable tool in medicinal chemistry campaigns aimed at discovering novel therapeutic agents with improved efficacy and safety profiles.
Applications in Organic Synthesis
The structural complexity and functional group diversity of Methyl N-boc-1,4-oxazepane-6-carboxylate make it an exceptionally valuable intermediate in organic synthesis. This compound serves as a key building block in the construction of more complex molecular architectures, particularly those requiring precise control over stereochemistry and regioselectivity. The presence of the seven-membered heterocyclic ring with strategically positioned functional groups offers synthetic chemists a scaffold that can be elaborated in multiple directions to access structurally diverse compounds.
One of the most notable synthetic applications of Methyl N-boc-1,4-oxazepane-6-carboxylate involves regioselective lactamization reactions, which allow for the efficient conversion of amino diesters into seven-membered lactams . This transformation has been effectively catalyzed by lipases, demonstrating the utility of enzymatic catalysis in achieving high levels of regioselectivity under mild conditions . The SpinChem rotating flow cell technology has further enhanced the practicality of this approach by simplifying work-up procedures and enabling efficient enzyme recycling, making the process more sustainable and potentially scalable for larger synthetic operations .
The methyl ester functionality at the 6-position provides a versatile handle for further transformations, including hydrolysis, transesterification, amidation, and reduction. Meanwhile, the N-Boc protecting group can be selectively removed under acidic conditions to reveal the free amine, which can then be further functionalized through alkylation, acylation, or reductive amination. This orthogonal reactivity of the functional groups present in Methyl N-boc-1,4-oxazepane-6-carboxylate enables sequential transformations without the need for additional protection-deprotection steps, streamlining synthetic routes to complex target molecules.
Beyond its utility in the synthesis of pharmaceutical compounds, Methyl N-boc-1,4-oxazepane-6-carboxylate has potential applications in the development of ionic liquids, as suggested by exploratory research into oxazepane derivatives. Ionic liquids represent an important class of materials with applications ranging from catalysis to electrochemical devices, and the incorporation of the oxazepane scaffold could impart unique physical and chemical properties to these materials. This exemplifies how this versatile building block continues to find new applications beyond its originally intended use, highlighting its enduring value in synthetic organic chemistry.
Future Research Directions
Structure-activity relationship studies represent another critical area for future research, particularly in the context of neuropsychiatric applications. Systematic modification of the oxazepane scaffold, including variation of substituents at different positions and alteration of the ring size, could yield valuable insights into the structural features necessary for optimal interaction with monoamine transporters and other biological targets. Such studies would benefit from computational approaches, including molecular docking and dynamics simulations, to predict binding modes and guide rational design efforts.
The potential anticancer properties of oxazepane derivatives merit further investigation, focusing on identifying specific molecular targets and cellular pathways affected by these compounds. High-throughput screening campaigns coupled with target identification techniques could help elucidate the mechanism of action behind the observed tumor growth inhibition, potentially revealing novel therapeutic opportunities. Additionally, the pharmacokinetic and pharmacodynamic properties of promising lead compounds should be thoroughly characterized to assess their potential for clinical development.
From a materials science perspective, the exploration of oxazepane-based ionic liquids represents an intriguing avenue for future research. Characterization of the physical, chemical, and electrochemical properties of these materials could reveal unique advantages for applications in catalysis, separation processes, or energy storage devices. The inherent structural complexity of the oxazepane scaffold might impart distinctive solvent properties or selective recognition capabilities that could be exploited in various technological applications.
Lastly, the development of asymmetric synthetic methodologies for accessing enantiomerically pure oxazepane derivatives would significantly enhance the utility of these compounds in medicinal chemistry. While some approaches have been described for specific oxazepane carboxylic acids , expanding these methods to provide general access to diverse enantiopure oxazepane building blocks would be highly valuable for pharmaceutical research and development, where stereochemistry often plays a crucial role in determining biological activity and safety profiles.
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